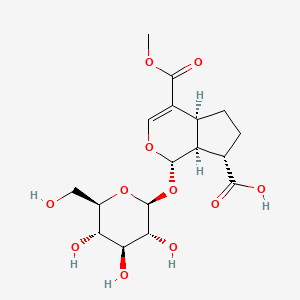
11-Methylforsythide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 11-Methylforsythide involves the biosynthesis processes in Forsythia plants. Enzymes that catalyze the insertion of the ether bond play a crucial role in its biosynthesis .
化学反応の分析
11-Methylforsythide, like other iridoids, undergoes various chemical reactions. These include:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
科学的研究の応用
11-Methylforsythide has several applications in scientific research:
Chemistry: It is used as a reference compound in metabolomic studies to understand the biosynthesis of iridoids.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 11-Methylforsythide involves its interaction with various molecular targets and pathways. Enzymes that catalyze the insertion of the ether bond facilitate its biosynthesis, indicating a complex interaction with plant metabolic pathways . The exact molecular targets in humans or other organisms are still under investigation.
類似化合物との比較
11-Methylforsythide is similar to other iridoids such as forsythoside B and phillygenin, which are also found in Forsythia suspensa . These compounds share similar biosynthesis pathways and biological activities. this compound is unique due to its specific chemical structure and the presence of a methyl group at the 11th position, which may influence its biological activity and therapeutic potential .
特性
分子式 |
C17H24O11 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
(1S,4aS,7S,7aS)-4-methoxycarbonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1 |
InChIキー |
RLCWEUBIDIWNEA-JACXBSBZSA-N |
異性体SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
COC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





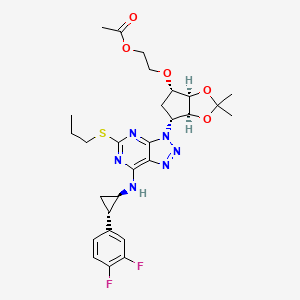
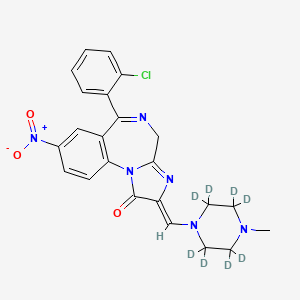
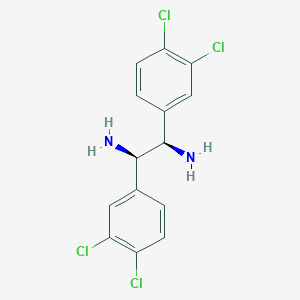

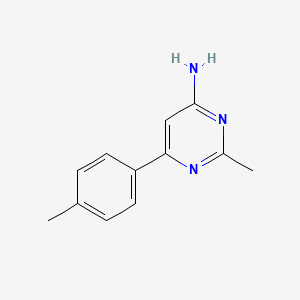
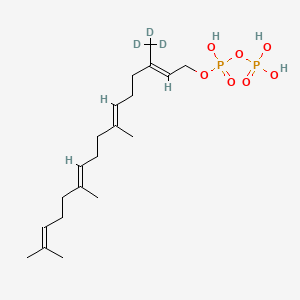
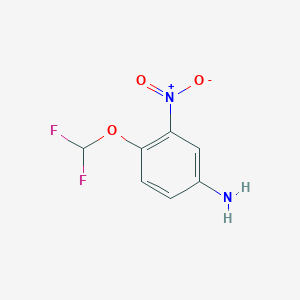
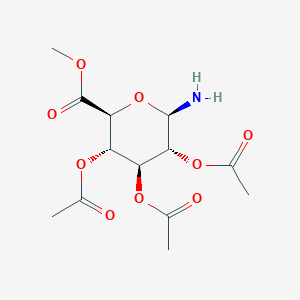
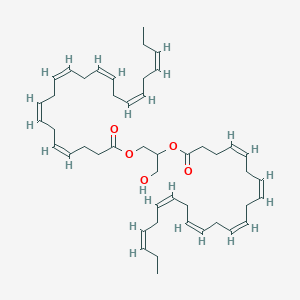
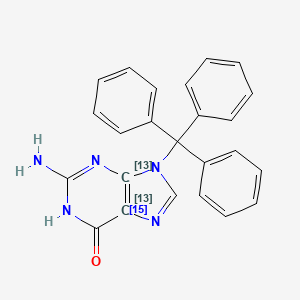
![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
